4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antibacterial Activity
Originally reported in 1957, this compound was explored for its potential antibacterial activity . Researchers have examined its effects against bacterial strains, aiming to understand its mechanism of action and potential therapeutic applications.
Inhibition of Sunflower Seedling Development
Studies have investigated the impact of this compound on sunflower seedling development . By analyzing its effects on plant growth, researchers aim to uncover insights into its biological activity and potential agricultural applications.
Antinociceptive Properties
The compound has been evaluated for its antinociceptive properties . Researchers explore its ability to reduce pain perception, which could have implications for pain management and drug development.
Synthesis of Bis-Pyrazolo-1,4-dihydro-pyridines
4-[(4-chlorophenyl)carbamoyl]butanoic acid and related derivatives serve as intermediates in reactions leading to the synthesis of bis-pyrazolo-1,4-dihydro-pyridines . These heterocyclic compounds have diverse applications, including pharmaceuticals and materials science.
2,2’-(N-Phenylpiperidine-2,6-diylidene)dimalononitriles
Researchers have employed this compound as an intermediate in reactions leading to the synthesis of 2,2’-(N-phenylpiperidine-2,6-diylidene)dimalononitriles . These compounds have potential applications in medicinal chemistry and materials science.
Crystallographic Characterization
The X-ray crystal structure determination of 4-[(4-chlorophenyl)carbamoyl]butanoic acid has been described, revealing its molecular arrangement and bonding patterns . Understanding its crystal structure informs further studies and potential applications.
Safety And Hazards
properties
IUPAC Name |
5-amino-2-[(4-chlorobenzoyl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c13-8-3-1-7(2-4-8)11(17)15-9(12(18)19)5-6-10(14)16/h1-4,9H,5-6H2,(H2,14,16)(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDAAHJGEVACOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)N)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24831276 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.